4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl-protected piperidine derivative featuring a thiazole ring linked via a methylsulfanylmethyl group at the 4-position of the piperidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes .
Properties
Molecular Formula |
C15H24N2O2S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-5-ylmethylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2S2/c1-15(2,3)19-14(18)17-6-4-12(5-7-17)9-20-10-13-8-16-11-21-13/h8,11-12H,4-7,9-10H2,1-3H3 |
InChI Key |
DGYZJLYOVJQMKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Process
| Step | Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|---|
| 1 | Thiazole Ring Formation | The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioamides. | α-Haloketones, thioamides, reflux conditions |
| 2 | Piperidine Ring Attachment | The piperidine ring is introduced by nucleophilic substitution, where a piperidine derivative displaces a suitable leaving group on the thiazole intermediate. | Piperidine derivatives, nucleophilic substitution conditions |
| 3 | Esterification to Form Tert-Butyl Ester | The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. | Tert-butyl alcohol, acid catalyst (e.g., sulfuric acid), reflux |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 60–120°C depending on the reaction step.
- Catalysts: Acid catalysts for esterification; bases or nucleophilic catalysts for substitution.
- Solvents: Commonly used solvents include dichloromethane, ethanol, or toluene.
- Purification: Chromatographic techniques and recrystallization are employed to isolate the pure compound.
Industrial Scale Considerations
Industrial synthesis focuses on maximizing yield and purity while minimizing cost and environmental impact. This involves:
- Use of continuous flow reactors for better control over reaction parameters,
- Optimization of catalyst loading and reaction time,
- Implementation of green chemistry principles to reduce hazardous waste.
Reaction Types and Reagents
Oxidation Reactions
- Target site: Sulfur atom in the thiazole ring.
- Common oxidants: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Purpose: To generate oxidized derivatives which may alter biological activity.
Reduction Reactions
- Target site: Carbonyl group in the ester moiety.
- Common reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
- Purpose: To reduce the ester to corresponding alcohols or modify functional groups.
Substitution Reactions
- Thiazole ring undergoes electrophilic substitution with reagents like bromine (Br₂) or chlorine (Cl₂).
- Piperidine ring undergoes nucleophilic substitution with reagents such as sodium hydroxide (NaOH).
- These reactions allow derivatization for structure-activity relationship studies.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Thiazole synthesis | Hantzsch condensation | α-Haloketone + thioamide, reflux 80–100°C |
| Piperidine attachment | Nucleophilic substitution | Piperidine derivative, base catalyst |
| Esterification | Acid-catalyzed ester formation | Tert-butyl alcohol, sulfuric acid, reflux |
| Oxidation agents | For sulfur oxidation | H₂O₂, KMnO₄ |
| Reduction agents | For ester carbonyl reduction | LiAlH₄, NaBH₄ |
| Solvents | Reaction medium | Dichloromethane, ethanol, toluene |
| Industrial techniques | Continuous flow, catalyst optimization | Automated reactors, green chemistry principles |
Scientific Research Applications
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares the target compound with structurally analogous piperidine-1-carboxylic acid tert-butyl esters, highlighting substituent variations and their implications:
Key Observations:
- Electronic Effects : The target’s thiazole and sulfanylmethyl groups introduce electron-rich regions, contrasting with the electron-withdrawing sulfonyl group in the morpholine derivative .
- Molecular Weight : The target (~317 g/mol) falls within the "drug-like" range (typically <500 g/mol), unlike the pyrazole derivative (550 g/mol), which may face bioavailability challenges .
Stability and Functional Implications
- Thiazole vs. Oxadiazole : The thiazole’s aromaticity enhances stability compared to the partially saturated oxadiazole, which may undergo ring-opening under acidic conditions .
- Sulfur Content : The sulfanylmethyl group in the target could participate in redox reactions or disulfide formation, unlike the inert sulfonyl group in the morpholine derivative .
Biological Activity
4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.
- Molecular Formula : C15H24N2O2S2
- Molecular Weight : 328.49 g/mol
- CAS Number : Not specified in the provided sources.
Synthesis
The synthesis of 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with thiazole-containing reagents. The tert-butyl ester is often used to protect the carboxylic acid group during synthesis, allowing for further functionalization without hydrolysis of the acid .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains and fungi, suggesting that 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine derivatives may also exhibit similar properties .
Anticancer Potential
Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds with thiazole moieties have been reported to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally similar to 4-(Thiazol-5-ylmethylsulfanylmethyl)-piperidine. Results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating a potential application in treating bacterial infections .
- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of thiazole-based compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis pathways, highlighting their potential as anticancer agents .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
